molecular formula C10H13ClFNO2 B1383175 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride CAS No. 1858241-03-8

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride

Cat. No.: B1383175
CAS No.: 1858241-03-8
M. Wt: 233.67 g/mol
InChI Key: RXJNLRFZRDSVKO-UHFFFAOYSA-N
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Description

4-fluoro Phenibut (hydrochloride) is an analytical reference standard categorized as a gabapentinoid and is structurally similar to known nootropics. This product is intended for research and forensic applications.

Mechanism of Action

Target of Action

The primary target of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is the GABAB receptor . The GABAB receptor is a type of GABA receptor, which is an inhibitory neurotransmitter in the central nervous system.

Mode of Action

As a GABAB receptor agonist , this compound binds to the GABAB receptors, mimicking the action of GABA . This binding action results in the activation of the receptor, leading to an increase in the inhibitory effects of GABA in the nervous system.

Biochemical Pathways

The activation of the GABAB receptor by this compound affects several biochemical pathways. Primarily, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This can result in effects such as sedation, anxiolysis, and muscle relaxation .

Result of Action

The activation of the GABAB receptor by this compound leads to a decrease in neuronal excitability. This can result in a variety of effects, including sedation, anxiolysis, and muscle relaxation . These effects can be beneficial in conditions such as anxiety, insomnia, and certain types of pain.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that also act on the GABAB receptor can potentiate or inhibit its effects. Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with gamma-aminobutyric acid (GABA) receptors, specifically the GABA_B receptors, which are involved in inhibitory neurotransmission. This interaction leads to the modulation of neuronal excitability and has anxiolytic and nootropic effects . Additionally, this compound has been shown to interact with voltage-dependent calcium channels, influencing calcium ion flux and affecting neurotransmitter release .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the expression of genes associated with neuroprotection and synaptic plasticity . Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in energy production and neurotransmitter synthesis . These effects contribute to its potential therapeutic applications in treating neurological disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA_B receptors, leading to the activation of downstream signaling pathways that result in the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels . This inhibition affects the activity of protein kinase A (PKA) and subsequently modulates the phosphorylation of various target proteins. Additionally, the compound’s interaction with voltage-dependent calcium channels influences calcium ion influx, which plays a critical role in neurotransmitter release and synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and cognitive-enhancing effects without significant adverse effects . At higher doses, it can lead to sedation, motor impairment, and potential toxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while exceeding this range results in adverse outcomes. These findings highlight the importance of dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes minimal metabolism in the liver, with the majority of the compound being excreted unchanged in the urine . The compound’s interaction with enzymes such as cytochrome P450 is limited, reducing the risk of drug-drug interactions . Additionally, this compound affects metabolic flux by modulating the levels of key metabolites involved in neurotransmitter synthesis and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is well-absorbed and distributed throughout the central nervous system, where it exerts its pharmacological effects . It interacts with transporters such as the GABA transporter, which facilitates its uptake into neurons . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular weight.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons . It is directed to these compartments through targeting signals and post-translational modifications that ensure its proper localization and function. The subcellular localization of this compound is crucial for its role in modulating neurotransmitter release and synaptic transmission.

Properties

IUPAC Name

4-amino-3-(4-fluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJNLRFZRDSVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride
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